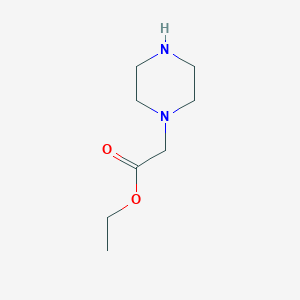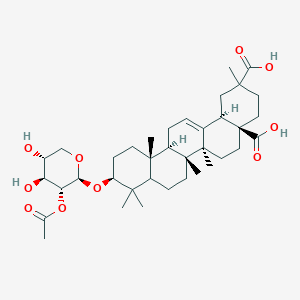![molecular formula C15H18O3 B133268 Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate CAS No. 880088-78-8](/img/structure/B133268.png)
Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
A patent describes a process for the production of a similar compound, 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile2. This compound is used for the production of drugs, such as Fexofenadine2. The synthesis involves several steps, including Friedel-Crafts acylation, cyclisation, bromination, cyanide substitution, and alkylation2.
Molecular Structure Analysis
The molecular structure of “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is not readily available in the literature. However, its molecular formula is C15H18O33.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” are not readily available in the literature. However, its molecular weight is 246.302003.Scientific Research Applications
Oxidation Reactions and Radical Cations
Research has demonstrated that the one-electron oxidation of similar compounds leads to radical cations, indicating the influence of structural effects and pH on side-chain fragmentation reactivity. Such studies help in understanding the stability and reactivity of radical intermediates in oxidation processes (Bietti & Capone, 2008).
Formation of Cyclopropane Derivatives
Studies have also shown the formation of cyclopropane derivatives through reactions like the Blaise rearrangement. These reactions are significant for constructing complex molecules and have applications in synthesizing pharmaceuticals and other organic compounds (Abe & Suehiro, 1982).
Photopolymerization
A novel application involves the use of derivatives in photopolymerization processes, where compounds are used as photoinitiators or part of the polymer structure to facilitate cross-linking under UV irradiation. This has implications for developing new materials with specific optical properties (Guillaneuf et al., 2010).
Chemical Ionization and Fragmentation
Chemical ionization induced fragmentations have been studied to understand the breakdown of similar compounds under specific conditions, providing insights into the stability of molecular structures and the potential for forming new compounds through fragmentation (Hancock & Weigel, 1979).
Safety And Hazards
Future Directions
“Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is offered by Benchchem for research purposes1. This suggests that it may have potential applications in future research and development.
Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,14(17)18-3)12-8-6-11(7-9-12)13(16)10-4-5-10/h6-10H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFHOZWONRQTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477008 |
Source


|
| Record name | methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate | |
CAS RN |
880088-78-8 |
Source


|
| Record name | methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ35697ERV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

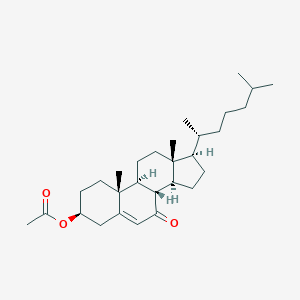
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
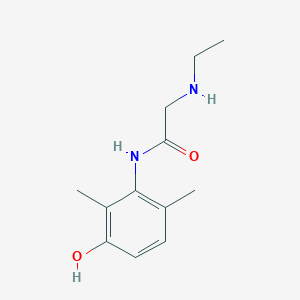
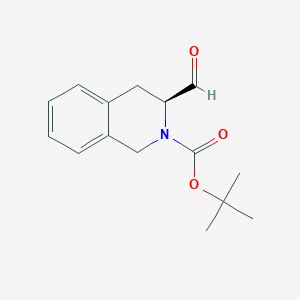
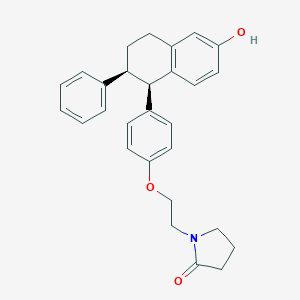
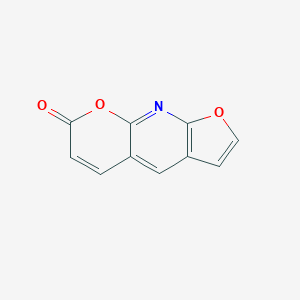
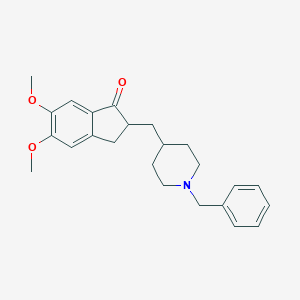
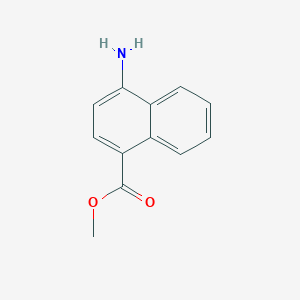
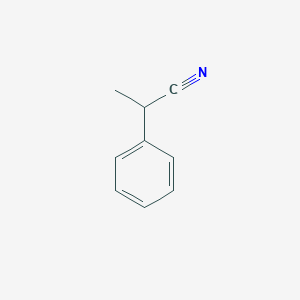
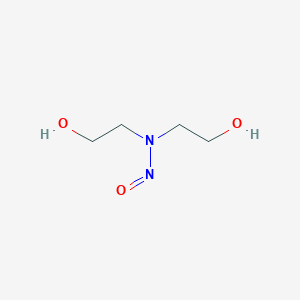
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
